REACTION_CXSMILES
|
[OH-].[Al+3:2].[OH-].[OH-].[P:5](=[O:9])([OH:8])([OH:7])[OH:6]>>[P:5]([O-:9])([OH:8])([OH:7])=[O:6].[P:5]([O-:9])([OH:8])([OH:7])=[O:6].[P:5]([O-:9])([OH:8])([OH:7])=[O:6].[Al+3:2] |f:0.1.2.3,5.6.7.8|
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Al+3].[OH-].[OH-]
|
Name
|
|
Quantity
|
88.2 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Name
|
aluminum trisdihydrogenphosphate
|
Type
|
|
Smiles
|
P(=O)(O)(O)[O-].P(=O)(O)(O)[O-].P(=O)(O)(O)[O-].[Al+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |